molecular formula C16H26N2O B14711126 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide CAS No. 21306-57-0

2-(diethylamino)-N-(2,6-diethylphenyl)acetamide

Cat. No.: B14711126
CAS No.: 21306-57-0
M. Wt: 262.39 g/mol
InChI Key: NBFJDONISMZDIC-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(2,6-diethylphenyl)acetamide is a chemical compound with a complex structure that includes both diethylamino and diethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with diethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for converting amines to amides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(diethylamino)-N-(2,6-diethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anesthetic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A local anesthetic with a similar structure but different functional groups.

    Procaine: Another local anesthetic with a different aromatic ring structure.

    Bupivacaine: A long-acting local anesthetic with a similar amide linkage.

Uniqueness

2-(diethylamino)-N-(2,6-diethylphenyl)acetamide is unique due to its specific combination of diethylamino and diethylphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

21306-57-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C16H26N2O/c1-5-13-10-9-11-14(6-2)16(13)17-15(19)12-18(7-3)8-4/h9-11H,5-8,12H2,1-4H3,(H,17,19)

InChI Key

NBFJDONISMZDIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC)CC

Origin of Product

United States

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